1-{2-[1-(4-Methylbenzoyl)piperidin-2-yl]ethyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[1-(4-Methylbenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring substituted with a 4-methylbenzoyl group and an azepane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-{2-[1-(4-Methylbenzoyl)piperidin-2-yl]ethyl}azepane typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the 4-methylbenzoyl group. The azepane ring is then synthesized and attached to the piperidine derivative. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
1-{2-[1-(4-Methylbenzoyl)piperidin-2-yl]ethyl}azepane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-{2-[1-(4-Methylbenzoyl)piperidin-2-yl]ethyl}azepane has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-{2-[1-(4-Methylbenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-{2-[1-(4-Methylbenzoyl)piperidin-2-yl]ethyl}azepane can be compared with other piperidine and azepane derivatives:
Eigenschaften
Molekularformel |
C21H32N2O |
---|---|
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C21H32N2O/c1-18-9-11-19(12-10-18)21(24)23-16-7-4-8-20(23)13-17-22-14-5-2-3-6-15-22/h9-12,20H,2-8,13-17H2,1H3 |
InChI-Schlüssel |
VSKHTSNEOFXCKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.